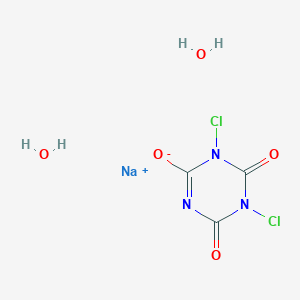
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate is typically synthesized by reacting cyanuric acid with chlorine. The reaction produces sodium dichloroisocyanurate, which is then crystallized to form the dihydrate . The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of sodium dichloroisocyanurate dihydrate involves large-scale chlorination of cyanuric acid followed by crystallization and drying processes. The compound is produced in granular or tablet form for ease of use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine when dissolved in water.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with sodium dichloroisocyanurate dihydrate include acids, bases, and various organic compounds. The reactions typically occur under aqueous conditions at controlled temperatures .
Major Products Formed
The major products formed from these reactions include hypochlorous acid and other chlorinated derivatives, which are effective in disinfection and bleaching processes .
Applications De Recherche Scientifique
Sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine in various chemical reactions.
Biology: Employed in the sterilization of laboratory equipment and surfaces to prevent contamination.
Medicine: Utilized in the formulation of disinfectants for medical instruments and surfaces.
Industry: Applied in water treatment, textile bleaching, and as a biocide in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released reacts with water to form hypochlorous acid, which disrupts the cellular processes of microorganisms, leading to their inactivation and death . The molecular targets include the cell membrane and various intracellular components, resulting in the denaturation of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium dichloroisocyanurate
- Calcium dichloroisocyanurate
- Lithium dichloroisocyanurate
- Barium dichloroisocyanurate
Uniqueness
Sodium dichloroisocyanurate dihydrate is unique due to its high solubility in water and its ability to release chlorine at a controlled rate. This makes it more efficient and safer for use in water treatment and disinfection compared to other similar compounds .
Propriétés
IUPAC Name |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h(H,6,9,10);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILKOIEIHHYGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N3NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














